molecular formula C5H3IN2O2S B3066730 3-Iodo-2-mercapto-5-nitropyridine CAS No. 876489-82-6

3-Iodo-2-mercapto-5-nitropyridine

Cat. No.: B3066730
CAS No.: 876489-82-6
M. Wt: 282.06 g/mol
InChI Key: XOWZPOHVAGUMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2-mercapto-5-nitropyridine is a chemical compound with the molecular formula C5H3IN2O2S It is a derivative of pyridine, characterized by the presence of iodine, a mercapto group, and a nitro group attached to the pyridine ring

Preparation Methods

The synthesis of 3-Iodo-2-mercapto-5-nitropyridine typically involves the introduction of iodine, mercapto, and nitro groups onto the pyridine ring. One common method involves the nitration of 2-mercapto-5-iodopyridine using nitric acid under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid, and the temperature is carefully monitored to ensure the desired substitution pattern .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Iodo-2-mercapto-5-nitropyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, hydrogen gas, palladium catalysts, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-2-mercapto-5-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Iodo-2-mercapto-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine, mercapto, and nitro groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

3-Iodo-2-mercapto-5-nitropyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

3-iodo-5-nitro-1H-pyridine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O2S/c6-4-1-3(8(9)10)2-7-5(4)11/h1-2H,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWZPOHVAGUMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649915
Record name 3-Iodo-5-nitropyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876489-82-6
Record name 3-Iodo-5-nitropyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-2-mercapto-5-nitropyridine
Reactant of Route 2
3-Iodo-2-mercapto-5-nitropyridine
Reactant of Route 3
3-Iodo-2-mercapto-5-nitropyridine
Reactant of Route 4
Reactant of Route 4
3-Iodo-2-mercapto-5-nitropyridine
Reactant of Route 5
Reactant of Route 5
3-Iodo-2-mercapto-5-nitropyridine
Reactant of Route 6
Reactant of Route 6
3-Iodo-2-mercapto-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.